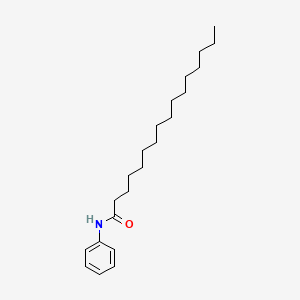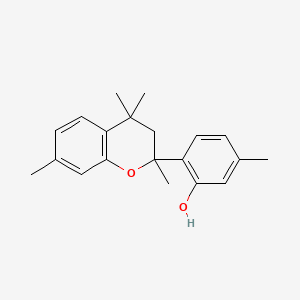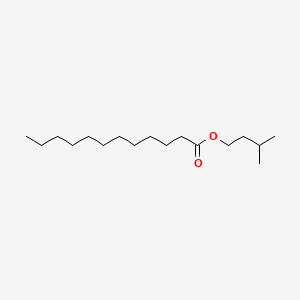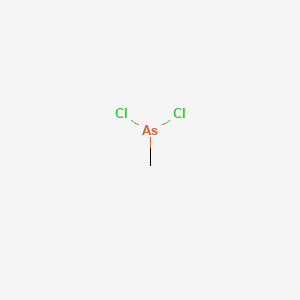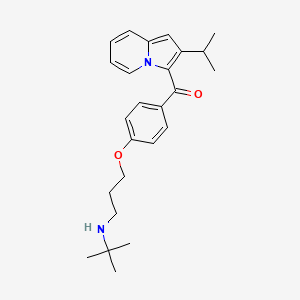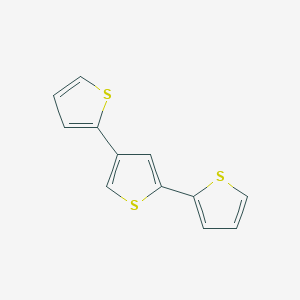
2,4-dithiophen-2-ylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’:4’,2’'-Terthiophene is an organic compound with the molecular formula C12H8S3. It is an oligomer of the heterocycle thiophene, consisting of three thiophene rings connected in a linear arrangement. This compound is known for its pale yellow solid appearance and is insoluble in water . It is a significant building block in the field of organic semiconductors and has various applications in scientific research and industry.
Scientific Research Applications
2,2’:4’,2’'-Terthiophene has a wide range of applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2’:4’,2’‘-Terthiophene can be synthesized through the nickel- or palladium-catalyzed coupling reaction of 2,5-dibromothiophene with the Grignard reagent derived from 2-bromothiophene . Another method involves the reaction of bromosuccinimide with esters of 3-substituted 2,2’-bithiophene-5-carboxylic acids, followed by conversion to esters of 3,3’‘-disubstituted 2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene-5,5’‘’-dicarboxylic acids .
Industrial Production Methods: Industrial production of 2,2’:4’,2’'-Terthiophene typically involves large-scale coupling reactions using palladium catalysts. The process design and scale-up of the synthesis have been optimized to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,2’:4’,2’'-Terthiophene undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to sensitize the formation of singlet oxygen, which is a key reaction in its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation reactions often use bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various substituted terthiophenes, such as 5,5’'-dichloro-α-terthiophene and 5-acetyl α-terthiophene .
Mechanism of Action
The mechanism of action of 2,2’:4’,2’'-Terthiophene involves its ability to generate singlet oxygen, which is a highly reactive form of oxygen. . The compound interacts with molecular targets through redox reactions, leading to the formation of reactive oxygen species that can damage cellular components.
Comparison with Similar Compounds
Thiophene: The parent compound with a single thiophene ring.
2,2’-Bithiophene: Consists of two thiophene rings connected in a linear arrangement.
2,2’5’,2’'-Terthiophene: Another isomer with a different arrangement of thiophene rings.
Uniqueness: 2,2’:4’,2’'-Terthiophene is unique due to its specific arrangement of thiophene rings, which imparts distinct electronic properties. This makes it particularly useful in the field of organic semiconductors and electrochromic devices .
Properties
CAS No. |
21732-47-8 |
|---|---|
Molecular Formula |
C12H8S3 |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
2,4-dithiophen-2-ylthiophene |
InChI |
InChI=1S/C12H8S3/c1-3-10(13-5-1)9-7-12(15-8-9)11-4-2-6-14-11/h1-8H |
InChI Key |
DNAIRPZIPJONCV-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C2=CC(=CS2)C3=CC=CS3 |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=CS2)C3=CC=CS3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


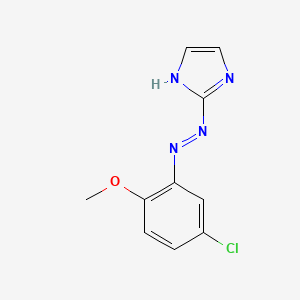
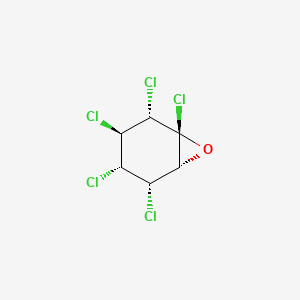
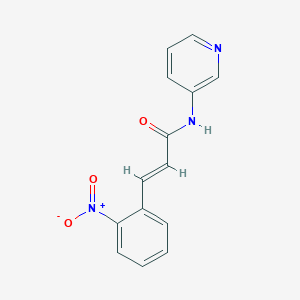
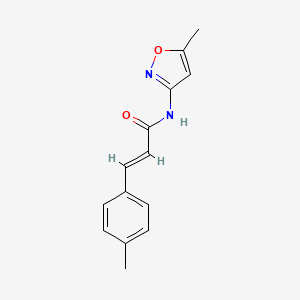
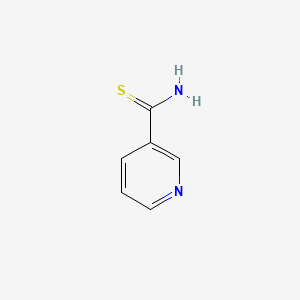
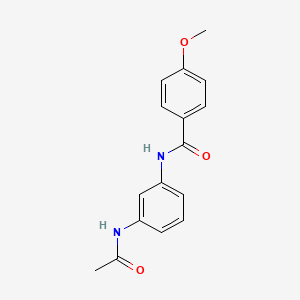
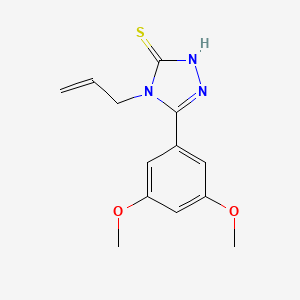
![methyl (17R)-17-ethyl-6,7-dimethoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B1219659.png)
![3-Imino-1,5,5-trimethyl-2-oxabicyclo[2.2.1]heptane-4,7,7-tricarbonitrile](/img/structure/B1219660.png)
